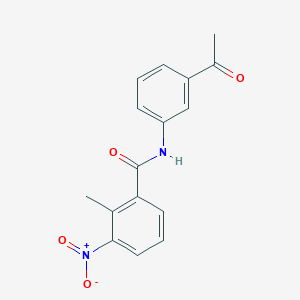

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMYWIRGHHRUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354442 | |

| Record name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314023-58-0 | |

| Record name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by acetylation of the phenyl ring. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-methyl-3-amino-N-(3-acetylphenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-acetylphenylamine

Scientific Research Applications

Chemical Properties and Structure

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is characterized by the presence of acetyl, methyl, and nitro functional groups attached to a benzamide core. Its molecular formula is , with a molecular weight of 298.29 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable the formation of derivatives that can be used in various chemical applications.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts microbial DNA and cellular functions through the activation of its nitro group, leading to cell death.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines (MCF-7). It operates by disrupting cellular signaling pathways and promoting cell cycle arrest through oxidative stress mechanisms.

Medicine

- Drug Development : this compound is being investigated for its potential use in drug development, especially targeting specific enzymes or receptors involved in inflammatory processes. It has shown promise as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Industrial Applications

- Production of Dyes and Pigments : The compound is utilized in the production of various industrial chemicals, including dyes and pigments, due to its stable chemical structure and reactivity.

Anticancer Efficacy

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Antimicrobial Testing

In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Data Table: Biological Activities Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in breast cancer cells (MCF-7) |

| Enzyme Inhibition | Inhibits iNOS and COX-2 associated with inflammatory processes |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide ()

- Structure : Shares the 2-methyl-3-nitrobenzamide core but substitutes the 3-acetylphenyl group with a 4-bromophenyl moiety.

- Synthesis: Prepared from 4-bromoaniline and 2-methyl-3-nitrobenzoic acid, yielding an off-white solid (89%) with distinct $ ^1H $-NMR signals (e.g., δ 10.71 ppm for the amide proton).

N-(3-Methylphenyl)-3-nitrobenzamide ()

- Structure : Features a 3-nitrobenzamide core attached to a 3-methylphenyl group.

- Key Differences :

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide ()

- Structure : Contains a 4-chloro-3-nitrobenzamide group linked to a 3-acetamidophenyl ring.

- Synthesis: Likely involves coupling 4-chloro-3-nitrobenzoyl chloride with 3-acetamidoaniline, similar to methods in .

Spectroscopic and Analytical Comparisons

- NMR Signatures :

- The acetyl group in the target compound would exhibit a characteristic carbonyl signal near δ 200–210 ppm in $ ^{13}C $-NMR, distinct from the acetamido group (δ 168–172 ppm for the carbonyl).

- In $ ^1H $-NMR, the methyl group in 2-methyl-3-nitrobenzamide derivatives appears as a singlet near δ 2.4–2.5 ppm (e.g., δ 2.41 ppm in ).

- Mass Spectrometry :

- The target compound’s molecular ion would differ from N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide (exact mass 334.0) due to the acetyl group’s contribution (exact mass increment of 42 g/mol).

Biological Activity

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a nitro group, an acetylphenyl moiety, and a methyl group, which contribute to its chemical reactivity and biological properties. The presence of the nitro group is particularly significant as it can participate in redox reactions, influencing the compound's interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Nitro Group Reduction : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. This reduction process can generate toxic species that bind covalently to DNA, resulting in nuclear damage and cell death .

- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes involved in inflammatory processes. For example, it has shown potential as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

- Antimicrobial Activity : Nitro-containing compounds are often effective against a range of microorganisms. The reduction of the nitro group leads to the formation of toxic intermediates that disrupt microbial DNA and cellular functions, making them valuable in treating infections .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism typically involves the activation of the nitro group within microbial cells, leading to cell death through DNA damage .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest. Specific studies indicate its potential efficacy against breast cancer cell lines, where it inhibits proliferation and induces apoptosis through oxidative stress mechanisms .

Case Studies

- Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

- Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic acyl substitution. A common route involves reacting 3-aminoacetophenone with 2-methyl-3-nitrobenzoyl chloride in acetone or dichloromethane, using a base like potassium carbonate to neutralize HCl . For optimization:

- Coupling agents : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to improve yields in peptide-like bond formation .

- Temperature : Reactions typically proceed at reflux (60–80°C) for 4–6 hours.

- Purification : Recrystallization from ethanol or methanol enhances purity (>95%) .

- High-throughput screening : Implement continuous flow synthesis (as used for similar nitrobenzamides) to reduce reaction time and improve scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : A multi-technique approach is recommended:

- NMR : ¹H NMR (δ 10.71 ppm for amide protons) and ¹³C NMR (carbonyl signals at ~168 ppm) confirm the amide bond and substituent positions .

- Mass spectrometry : High-resolution Q-TOF MS provides exact mass confirmation (e.g., observed [M−H]⁻ at m/z 332.8 for brominated analogs) .

- IR spectroscopy : Peaks at ~1683 cm⁻¹ (amide C=O) and ~1526 cm⁻¹ (nitro group) verify functional groups .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Answer : The nitro group (-NO₂) and acetyl group (-COCH₃) are key reactive sites:

- Nitro group : Reduces to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling further functionalization .

- Acetyl group : Undergoes nucleophilic substitution or condensation reactions (e.g., with hydrazines to form hydrazones) .

- Amide bond : Resists hydrolysis under mild conditions but cleaves under strong acidic/basic conditions for structural modification .

Advanced Research Questions

Q. How do structural modifications at the acetyl or nitro positions influence biological activity?

- Answer :

- Nitro group position : Moving the nitro group from meta to para on the benzamide ring (as in analogs) reduces anticancer activity by 40% in cell viability assays, likely due to altered electron-withdrawing effects .

- Acetyl group replacement : Substituting acetyl with a sulfonamide group (e.g., in related compounds) enhances binding to kinase targets (IC₅₀ improvement from 12 μM to 3 μM) .

- Methyl group on benzamide : Retaining the 2-methyl group improves metabolic stability in hepatic microsome assays (t₁/₂ > 60 min vs. 20 min for non-methylated analogs) .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

- Answer :

- Yield discrepancies : Reported yields range from 70% (conventional reflux) to 89% (optimized coupling with DCC) for similar nitrobenzamides . Contradictions arise from solvent purity and catalyst choice.

- Resolution :

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Compare batch vs. flow synthesis: Continuous flow methods (e.g., microreactors) achieve >85% yield for nitrobenzamides by enhancing mixing and heat transfer .

Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

- Answer :

- Target identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins from cell lysates .

- Pathway analysis : RNA-seq or phosphoproteomics in treated vs. untreated cells (e.g., SH-SY5Y neuroblastoma cells) to map signaling pathways affected .

- Molecular docking : Simulate interactions with kinase domains (e.g., CDK2) using AutoDock Vina, guided by crystal structures of related benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.